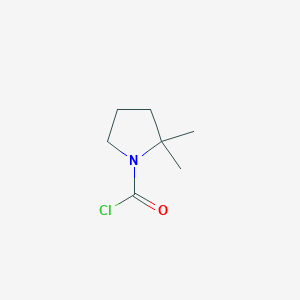
4,5-dimethoxy-2-nitro-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4,5-dimethoxy-2-nitro-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a useful research compound. Its molecular formula is C23H21N3O6S and its molecular weight is 467.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Heterocyclic Compound Formation
The compound 4,5-dimethoxy-2-nitro-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, although not directly mentioned, can be related to research on the synthesis and application of heterocyclic compounds and benzamides in scientific research. Studies have explored the synthesis of various heterocyclic compounds, which are crucial in the development of pharmaceuticals and materials science.
One such research discusses the acid cyclization of amino-substituted heterocycles, leading to the synthesis of dioxopyrrolo[3,4-c]- and thieno[3,4-c]isoquinolines and cinnolines. These compounds have applications in medicinal chemistry, highlighting the importance of benzamide derivatives in synthesizing complex heterocycles used in drug development (Zinchenko et al., 2009).
Another study focuses on the synthesis of Pyrrolo[4,3,2-de]quinolines from 6,7-Dimethoxy-4-methylquinoline, which involves the conversion of amino and nitrophenol derivatives into quinolines, further illustrating the role of complex benzamides in synthetic chemistry and their potential for creating bioactive molecules (Roberts et al., 1997).
Furthermore, research into the chemical and spectral study of nitro-2-benzyl-3H-4-ketoquinazolines and their derivatives showcases the versatility of benzamide analogs in synthesizing various pharmacologically relevant structures, demonstrating their broad applicability in developing new therapeutic agents (Thakkar & Patel, 1969).
Ligand Development for Receptor Studies
Significant efforts have been made in developing ligands for σ receptors, which are of interest in neuroscience and oncology research. Arylamides hybrids of high-affinity σ2 receptor ligands serve as tools for developing PET radiotracers for tumor diagnosis. This study exemplifies how benzamide derivatives are crucial in the design and synthesis of ligands with high specificity and selectivity for σ2 receptors, indicating their potential in diagnostic imaging and therapy (Abate et al., 2011).
Moreover, the synthesis and evaluation of tetrahydroindazole derivatives as σ2 receptor ligands highlight the role of benzamide-based compounds in the discovery of new molecules with potential therapeutic applications in cancer and neurological disorders. These studies emphasize the versatility and significance of benzamide derivatives in medicinal chemistry and drug discovery (Wu et al., 2015).
properties
IUPAC Name |
4,5-dimethoxy-2-nitro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O6S/c1-31-19-12-16(18(26(29)30)13-20(19)32-2)22(27)24-15-7-8-17-14(11-15)5-3-9-25(17)23(28)21-6-4-10-33-21/h4,6-8,10-13H,3,5,9H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQYKFJOPCHNMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-methyl-4-oxo-N-phenyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2795886.png)

![7-(2-chlorophenyl)-1,3-dimethyl-5-((pyridin-2-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2795888.png)
![2-(5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2795889.png)

![N-[cyano(2,4-dimethoxyphenyl)methyl]-3,5-dimethylfuran-2-carboxamide](/img/structure/B2795892.png)
![3-(2-methoxyethyl)-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2795894.png)

![4-morpholino-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2795902.png)

![1-[2-Nitro-4-(trifluoromethylsulfonyl)phenyl]-4-phenylpiperazine](/img/structure/B2795904.png)
